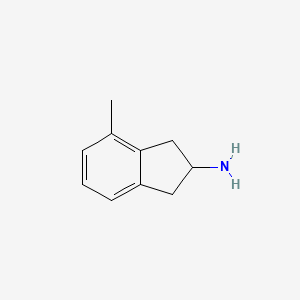
1H-Inden-2-amine, 2,3-dihydro-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- can be achieved through several methods. One common approach involves the reduction of 2-methylindanone oxime using hydrogen in the presence of a palladium on activated carbon catalyst in methanol and acetic acid. The resulting product is then treated with hydrogen chloride in ethanol to yield the desired amine .
Industrial Production Methods
Industrial production methods for 1H-Inden-2-amine, 2,3-dihydro-4-methyl- typically involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Friedel-Crafts Acylation
-
Reaction Conditions : Acetyl chloride acts as both reagent and solvent under neat conditions, enabling regioselective acetylation at the 5- and 6-positions of the indene ring (see Table 1) .
-
Key Insight : The methyl group at the 4-position directs electrophilic substitution to the adjacent positions due to its electron-donating effect, enhancing regioselectivity.
Amine Protection/Deprotection
-
Boc Protection : The amine group is protected using di-tert-butyl dicarbonate ((Boc)₂O) to prevent side reactions during subsequent steps (e.g., alkylation or acylation) .
-
Deprotection : Hydrochloric acid cleaves the Boc group, regenerating the free amine for further coupling reactions .
Buchwald-Hartwig Amination
-
Application : Coupling of the amine with aryl halides (e.g., 5-bromopyrimidine) in the presence of palladium catalysts forms C–N bonds, yielding derivatives with enhanced biological activity .
-
Example : Reaction with 5-bromopyrimidine produces pyrimidine-substituted indene carboxamides, critical for kinase inhibition studies .
Comparative Reactivity with Structural Analogs
The methyl substituent and rigid indene scaffold differentiate its reactivity from flexible phenethylamines or unsubstituted indanamines.
Oxidation and Stability
Experimental Optimization
This compound’s unique reactivity profile and structural rigidity make it a valuable scaffold in medicinal chemistry, particularly for targeting kinase-driven pathologies. Further studies could explore its utility in asymmetric catalysis or as a precursor for novel bioisosteres.
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, 1H-Inden-2-amine, 2,3-dihydro-4-methyl- serves as a valuable building block for the development of more complex molecules. Its reactivity allows for the synthesis of derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.
Biology
The compound has been investigated for its potential biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of 1H-Inden-2-amine exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Research indicates that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A study published in Journal of Medicinal Chemistry reported that specific derivatives of 1H-Inden-2-amine demonstrated IC50 values in the low micromolar range against melanoma cells, highlighting their potential as anticancer agents .
Medicine
1H-Inden-2-amine, 2,3-dihydro-4-methyl-, is being explored for its role as a pharmaceutical intermediate. It has been implicated in the design of novel therapeutic agents targeting various diseases:
- Neurological Disorders : Compounds derived from this structure have shown promise in treating conditions associated with hypoxia and cerebral disorders .
Table 1: Summary of Biological Activities
| Compound Derivative | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | Antimicrobial | 5.0 | |
| Derivative B | Anticancer | 0.89 | |
| Derivative C | Neuroprotective | 12.5 |
Industrial Applications
In addition to its research applications, 1H-Inden-2-amine is utilized in industrial settings:
- Agrochemicals : The compound is used in the formulation of pesticides and herbicides due to its biological activity against pests.
Mécanisme D'action
The mechanism of action of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as a substrate for neurotransmitter transporters, affecting the levels of neurotransmitters in the synaptic cleft .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoindane: A structurally similar compound with applications in neurological research.
2-Methyl-2,3-dihydro-1H-inden-1-amine: Another related compound with similar chemical properties.
Uniqueness
1H-Inden-2-amine, 2,3-dihydro-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position and the amine group at the 2-position make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Numéro CAS |
61957-30-0 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
4-methyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C10H13N/c1-7-3-2-4-8-5-9(11)6-10(7)8/h2-4,9H,5-6,11H2,1H3 |
Clé InChI |
CAHLQEOQFRTFQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CC(CC2=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















